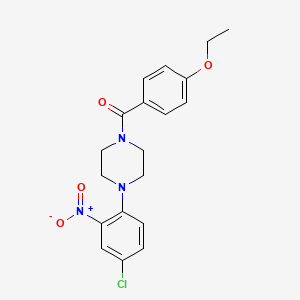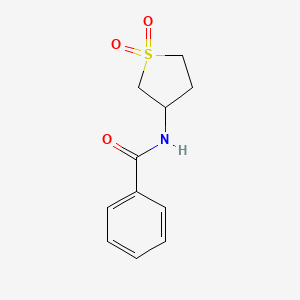![molecular formula C17H17ClN2O3S2 B3930544 N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3930544.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide
Descripción general
Descripción
N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CNE or CNE-2 and is a thiol-containing amide compound.
Mecanismo De Acción
The mechanism of action of CNE-2 involves the reaction of the thiol group with cysteine residues in proteins. The resulting covalent adduct can alter the function of the protein, leading to changes in cellular signaling and metabolism.
Biochemical and Physiological Effects:
CNE-2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including protein phosphatases and proteases. CNE-2 has also been shown to induce oxidative stress in cells, leading to the activation of stress response pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CNE-2 in lab experiments is its specificity for cysteine residues in proteins. This allows for targeted modification of specific proteins and the study of their functional consequences. However, one limitation of using CNE-2 is its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research involving CNE-2. One area of interest is the development of new chemical probes based on the CNE-2 scaffold that can target other amino acid residues in proteins. Another area of interest is the development of new methods for detecting and quantifying protein thiol modifications using CNE-2 and other chemical probes. Finally, there is potential for the use of CNE-2 in the development of new therapeutics for diseases involving protein thiol modification.
Aplicaciones Científicas De Investigación
CNE-2 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a chemical probe for studying protein thiol modification. CNE-2 reacts with cysteine residues in proteins, leading to the formation of a covalent adduct. This adduct can be used to identify and quantify cysteine residues in proteins and to study the functional consequences of their modification.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S2/c18-14-3-7-16(8-4-14)25-10-9-19-17(21)12-24-11-13-1-5-15(6-2-13)20(22)23/h1-8H,9-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJRLCUXDKINOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NCCSC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-fluoro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930483.png)
![3-amino-N-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3930498.png)
![4-[2-furyl(propionylamino)methyl]-3-hydroxy-2-naphthoic acid](/img/structure/B3930506.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B3930513.png)

![1-{5-[2-hydroxy-3-(4-methyl-1-piperidinyl)propoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B3930528.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3930540.png)

![11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930554.png)

![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]nicotinamide](/img/structure/B3930568.png)
